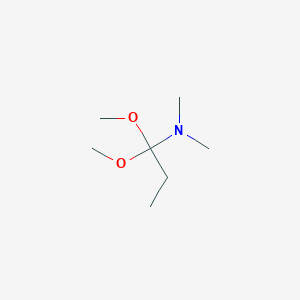
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene, also known as CCTT, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields. We will also explore the advantages and limitations of using CCTT in lab experiments and highlight future directions for further research.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and pharmaceuticals. In material science, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been used as a building block for the synthesis of conjugated polymers, which have applications in organic solar cells and light-emitting diodes. In organic electronics, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been used as an active layer in organic field-effect transistors, which have potential applications in flexible electronics. In pharmaceuticals, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been studied for its potential use as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. Studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been found to have both biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In vivo studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene in lab experiments include its high purity and low toxicity. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene include its limited solubility in common solvents, which can make it difficult to work with in some experiments. Additionally, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has not been extensively studied in vivo, so its potential side effects and toxicity in humans are not well understood.
Zukünftige Richtungen
There are several future directions for further research on 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene. One area of interest is the development of new synthetic methods for 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene that are more efficient and yield higher quality products. Another area of interest is the study of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene's potential use as an anticancer agent in vivo, including its efficacy and toxicity in animal models. Additionally, further research is needed to explore the potential use of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene in other fields, such as organic electronics and material science.
Synthesemethoden
The synthesis of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene involves the reaction of 2-chloro-4-thiophenecarboxaldehyde with 5-chlorothiophene-3-boronic acid in the presence of a palladium catalyst. The resulting product is then treated with thionyl chloride to yield 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene. This method has been found to be efficient and yields high quality 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene.
Eigenschaften
CAS-Nummer |
62226-39-5 |
|---|---|
Produktname |
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene |
Molekularformel |
C8H4Cl2S2 |
Molekulargewicht |
235.2 g/mol |
IUPAC-Name |
2-chloro-4-(5-chlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Cl2S2/c9-7-1-5(3-11-7)6-2-8(10)12-4-6/h1-4H |
InChI-Schlüssel |
IDMNNVXJHIIHOP-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C2=CSC(=C2)Cl)Cl |
Kanonische SMILES |
C1=C(SC=C1C2=CSC(=C2)Cl)Cl |
Andere CAS-Nummern |
62226-39-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



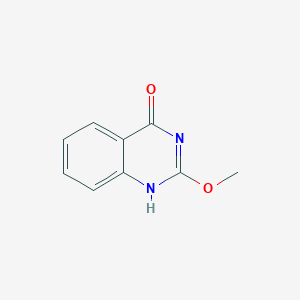
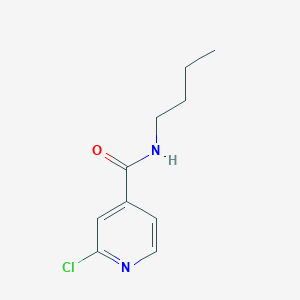
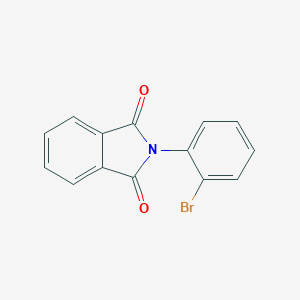
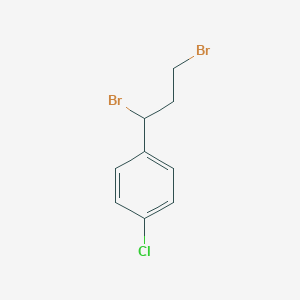
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
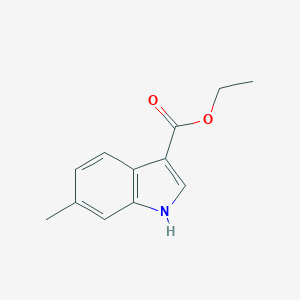
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
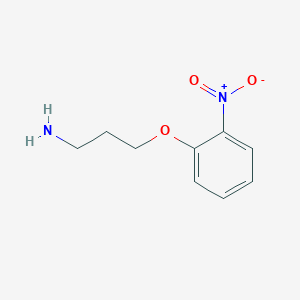
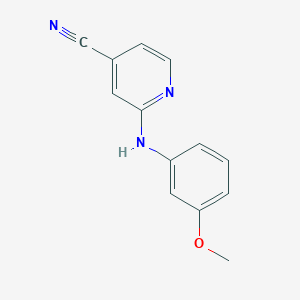
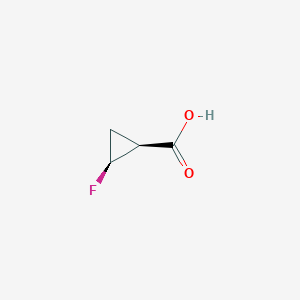
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
